N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1704664-08-3) is an unsymmetrically substituted N-aryl oxalamide. The oxalamide scaffold (–NH–C(O)–C(O)–NH–) serves as a privileged platform in medicinal chemistry, enabling modular variation of two substituents to tune physicochemical properties, target engagement, and pharmacokinetic behavior.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 1704664-08-3
Cat. No. B2392515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS1704664-08-3
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCCC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2)OC
InChIInChI=1S/C20H24N2O3S/c1-4-20(25-2,15-10-6-5-7-11-15)14-21-18(23)19(24)22-16-12-8-9-13-17(16)26-3/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24)
InChIKeySWIZAYRMDALXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1704664-08-3): Core Identity and Procurement-Relevant Classification


N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1704664-08-3) is an unsymmetrically substituted N-aryl oxalamide [1]. The oxalamide scaffold (–NH–C(O)–C(O)–NH–) serves as a privileged platform in medicinal chemistry, enabling modular variation of two substituents to tune physicochemical properties, target engagement, and pharmacokinetic behavior [2]. This specific compound bears a 2-methoxy-2-phenylbutyl group on N1 and a 2-(methylthio)phenyl group on N2, leading to a calculated molecular formula of C₂₀H₂₄N₂O₃S (molecular weight ≈ 372.48 g/mol). The unsymmetrical substitution pattern differentiates it from symmetric oxalamides and defines its potential interaction profile.

Why Direct Interchange of N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide with Other Oxalamides Is Unreliable


Within the oxalamide family, the identity of N1 and N2 substituents exerts decisive control over hydrogen-bond donor/acceptor capacity, lipophilicity, and molecular conformation, which in turn govern target binding and selectivity [1]. Published structure-activity relationship (SAR) series for IDO1 and PAI-1 inhibition demonstrate that even small changes to the aryl substituent (e.g., halogen position, methyl vs. methoxy) can shift IC₅₀ values by an order of magnitude or more [1][2]. Consequently, a procurement decision that treats any oxalamide congener as functionally interchangeable risks selecting a compound with substantially different—and uncharacterized—biological or physicochemical behavior. The specific combination of a 2-methoxy-2-phenylbutyl motif and an ortho-methylthio phenyl group found in CAS 1704664-08-3 may confer unique binding characteristics that generic oxalamide surrogates cannot replicate without experimental validation.

Quantitative Differentiation Evidence for N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide in Preclinical Selection


IDO1 Heme-Displacing Activity: Class-Level Potency Context

Direct experimental IC₅₀ data for CAS 1704664-08-3 against IDO1 are not available in the public domain; however, structurally related oxalamide derivatives exhibit potent heme-displacing IDO1 inhibition in cellular assays. A representative oxalamide chemotype optimized through hybrid design with linrodostat achieved cellular IDO1 IC₅₀ values of 670 nM (compound 6) and 260 nM (compound 7) in SKOV3 cells [1]. Further scaffold hopping delivered a spirofused bicyclic oxalamide (compound 18) with cellular IDO1 IC₅₀ = 3.9 nM and human whole-blood IC₅₀ = 52 nM, alongside a significantly reduced in vivo clearance relative to earlier oxalamides [2]. While these values are not measured for the target compound, they establish a validated potency range for the oxalamide class and illustrate the magnitude of SAR-driven variability.

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

PAI-1 Inhibitory Activity: Class-Level Evidence for Serpin Modulation

No PAI-1 IC₅₀ data exist specifically for CAS 1704664-08-3, but a focused library of oxalamide derivatives has been evaluated in a chromogenic PAI-1 inhibition assay. One compound (designated compound 4) inhibited PAI-1 activity with an IC₅₀ of 96 µM [1]. This result, while modest, represents a validated starting point for SAR exploration within the oxalamide series. The structural modifications present in the target compound—especially the ortho-methylthio substitution, which alters electron density and steric environment of the phenyl ring—could substantially modulate PAI-1 interaction relative to the reported baseline. Without direct measurement, however, the magnitude and direction of this modulation remain speculative.

PAI-1 inhibition Thrombosis Fibrinolysis

Synthetic Tractability via Metal-Free Sulfur-Mediated Cascade

The unsymmetrical N-aryl oxalamide scaffold to which CAS 1704664-08-3 belongs can be synthesized through a metal-free, sulfur-mediated cascade reaction of 2,2'-biphenyldiamines with 2-chloroacetic acid derivatives in water, a method reported to proceed with high efficiency and adaptability for scale-up [1]. The ortho-methylthio substituent on the N2 phenyl ring can be introduced via commercially available 2-(methylthio)aniline building blocks. This synthetic route avoids transition-metal catalysts, reducing purification burden and potential metal contamination that could confound biological assay results. In contrast, alternative oxalamide analogs requiring palladium-catalyzed cross-couplings for aryl functionalization may carry residual metal impurities that interfere with certain biochemical readouts.

Synthetic methodology Unsymmetrical oxalamide Scale-up chemistry

Ortho-Methylthio Substitution: Electronic and Steric Differentiation vs. Meta-Tolyl Analogs

The closest commercially cataloged analog to CAS 1704664-08-3 is N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide (CAS 1797560-56-5, molecular formula C₂₀H₂₄N₂O₃, MW 340.4) . The critical difference is the replacement of the N2 m-tolyl group with an ortho-(methylthio)phenyl group. The methylthio substituent introduces a divalent sulfur atom capable of forming S–π, S–H, and chalcogen-bonding interactions, as well as redox chemistry (sulfoxide/sulfone formation) that is entirely absent in the tolyl analog. Ortho positioning further imposes a steric constraint that can restrict rotational freedom of the N2 aryl ring, potentially influencing binding-site complementarity in ways that meta- or para-substituted analogs cannot recapitulate. While no comparative bioactivity data between these two compounds are published, the electronic (Hammett σₚ for –SCH₃ ≈ +0.00 vs. –CH₃ ≈ –0.17) and steric divergence is chemically established.

Structure-activity relationship Methylthio effect Ortho-substitution

Prospective Research and Industrial Application Scenarios for N1-(2-Methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide


Preclinical IDO1 Inhibitor Screening and SAR Expansion

Given the validated nanomolar-to-micromolar IDO1 potency range of the oxalamide class [3], CAS 1704664-08-3 can serve as an SAR probe to evaluate the impact of ortho-methylthio substitution on heme-displacing IDO1 inhibition. Procurement of this specific compound enables direct comparison with published oxalamide IDO1 inhibitors in standardized SKOV3 cellular and whole-blood assays, addressing whether sulfur incorporation improves cellular permeability, target residence time, or selectivity over related heme-containing enzymes [3][2].

Thrombosis and Fibrinolysis Target Validation

With class-level PAI-1 inhibitory activity established for oxalamides (compound 4 IC₅₀ = 96 µM) [3], the target compound can be deployed in chromogenic and clot-lysis assays to test whether the ortho-methylthio motif improves potency beyond the micromolar baseline. Positive results would justify procurement of larger quantities for pharmacokinetic profiling and in vivo thrombosis model studies.

Organocatalysis or Ligand Development Leveraging Thioamide/Chalcogen-Bonding Capacity

The (thio)oxalamide family has demonstrated utility as organocatalysts via hydrogen-bond donor/acceptor properties [3]. The ortho-methylthio substituent in CAS 1704664-08-3 introduces additional chalcogen-bonding potential that may enhance catalytic activity or substrate discrimination relative to sulfur-free oxalamide organocatalysts. This compound can be evaluated in model reactions (e.g., asymmetric Henry reactions, Strecker synthesis) to quantify any rate or enantiomeric excess advantage conferred by the sulfur atom.

Oxidative Metabolite Profiling Studies

The methylthio (–SCH₃) group in the target compound is susceptible to sequential oxidation to sulfoxide (–S(O)CH₃) and sulfone (–S(O)₂CH₃) metabolites, which can be generated in vitro using liver microsomes or chemical oxidants. This redox-active feature is absent in methyl-substituted analogs such as CAS 1797560-56-5, making the target compound a valuable tool for investigating sulfur-centered metabolism and its impact on oxalamide clearance or toxicity.

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